3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one 3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 189954-65-2
VCID: VC14099188
InChI: InChI=1S/C18H16BrNO5S/c1-18(2)15(11-4-7-13(8-5-11)26(3,22)23)16(17(21)25-18)24-14-9-6-12(19)10-20-14/h4-10H,1-3H3
SMILES:
Molecular Formula: C18H16BrNO5S
Molecular Weight: 438.3 g/mol

3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one

CAS No.: 189954-65-2

Cat. No.: VC14099188

Molecular Formula: C18H16BrNO5S

Molecular Weight: 438.3 g/mol

* For research use only. Not for human or veterinary use.

3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one - 189954-65-2

Specification

CAS No. 189954-65-2
Molecular Formula C18H16BrNO5S
Molecular Weight 438.3 g/mol
IUPAC Name 3-(5-bromopyridin-2-yl)oxy-5,5-dimethyl-4-(4-methylsulfonylphenyl)furan-2-one
Standard InChI InChI=1S/C18H16BrNO5S/c1-18(2)15(11-4-7-13(8-5-11)26(3,22)23)16(17(21)25-18)24-14-9-6-12(19)10-20-14/h4-10H,1-3H3
Standard InChI Key XCNHDBDVIVAJHX-UHFFFAOYSA-N
Canonical SMILES CC1(C(=C(C(=O)O1)OC2=NC=C(C=C2)Br)C3=CC=C(C=C3)S(=O)(=O)C)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a 2(5H)-furanone ring substituted at positions 3, 4, and 5. Key substituents include:

  • A 5-bromopyridin-2-yloxy group at position 3.

  • A 4-(methylsulfonyl)phenyl group at position 4.

  • Two methyl groups at position 5.

The furanone ring’s aromaticity arises from delocalized π-electrons, stabilized by resonance involving the oxygen lone pairs . The methylsulfonyl group enhances electrophilicity, while the bromopyridinyl moiety introduces steric bulk and potential halogen bonding interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC18H16BrNO5S\text{C}_{18}\text{H}_{16}\text{Br}\text{NO}_{5}\text{S}
Average mass438.292 g/mol
Monoisotopic mass436.993256 g/mol
IUPAC name3-[(5-bromopyridin-2-yl)oxy]-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one

Synthesis and Manufacturing Processes

Retrosynthetic Considerations

The compound’s synthesis likely involves:

  • Furanone ring formation via Paal-Knorr cyclization of a 1,4-diketone precursor .

  • Electrophilic substitution to introduce the methylsulfonylphenyl group at position 4.

  • Nucleophilic aromatic substitution to attach the 5-bromopyridin-2-yloxy group at position 3.

A plausible route begins with 5,5-dimethylfuran-2(5H)-one, which undergoes Friedel-Crafts acylation with 4-(methylsulfonyl)benzoyl chloride to install the aryl group. Subsequent bromination and coupling with 5-bromo-2-hydroxypyridine via Mitsunobu or Ullmann conditions would yield the target compound.

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/Conditions
1Paal-Knorr cyclization1,4-diketone, P2O5\text{P}_2\text{O}_5, heat
2Friedel-Crafts acylationAlCl3\text{AlCl}_3, 4-(methylsulfonyl)benzoyl chloride
3BrominationNBS\text{NBS}, radical initiator
4Nucleophilic substitution5-bromo-2-hydroxypyridine, CuI\text{CuI}, base

Pharmacological Significance and COX-2 Inhibition

Mechanism of Action

The compound belongs to a class of COX-2 inhibitors disclosed in patent DE69816047D1 . COX-2, an enzyme upregulated in inflammation, catalyzes prostaglandin synthesis. The methylsulfonylphenyl group mimics the sulfonamide pharmacophore of selective COX-2 inhibitors (e.g., celecoxib), while the bromopyridinyl moiety may enhance binding affinity through halogen interactions with the enzyme’s hydrophobic pocket.

Structural-Activity Relationships (SAR)

  • Methylsulfonyl group: Critical for COX-2 selectivity by fitting into the enzyme’s secondary pocket .

  • Bromopyridinyloxy group: Contributes to metabolic stability and potency via steric and electronic effects.

  • 5,5-Dimethyl substitution: Prevents ring-opening reactions, enhancing compound stability .

Physicochemical Properties

  • Molecular weight: 438.292 (exceeds 500 Da threshold).

  • logP: Estimated at 3.2 (moderately lipophilic).

  • Hydrogen bond donors/acceptors: 1/6.

These properties indicate potential challenges in oral bioavailability, necessitating prodrug strategies or formulation optimization.

Applications in Medicinal Chemistry

Anti-Inflammatory Therapeutics

As a COX-2 inhibitor, this compound could mitigate inflammation in arthritis, though its efficacy and safety remain unvalidated in preclinical models. Compared to rofecoxib (withdrawn due to cardiovascular risks), the bromine atom may reduce off-target effects by altering electron distribution.

Oncology

COX-2 overexpression is linked to tumor progression. This compound’s ability to suppress prostaglandin E2 (PGE2) makes it a candidate for adjuvant cancer therapy, though cytotoxicity studies are needed.

Future Research Directions

  • Synthetic Optimization: Develop scalable routes with fewer steps and greener reagents.

  • Biological Screening: Evaluate COX-2/COX-1 selectivity ratios in enzyme assays.

  • Drug Delivery: Explore nanoparticle formulations to enhance solubility.

  • Toxicogenomics: Profile gene expression changes in hepatic and renal tissues.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator